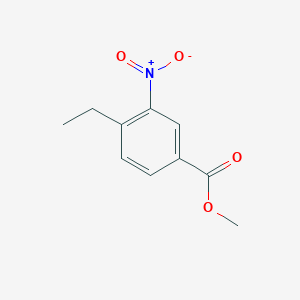

Methyl 4-ethyl-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGPCEXMZGXMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620389 | |

| Record name | Methyl 4-ethyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51885-79-1 | |

| Record name | Methyl 4-ethyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-ethyl-3-nitrobenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 4-ethyl-3-nitrobenzoate

For the modern researcher and drug development professional, the synthesis of specifically substituted aromatic compounds is a cornerstone of molecular design and discovery. This compound is a valuable intermediate, featuring a trifunctionalized benzene ring that offers multiple avenues for further chemical modification. This guide provides a detailed exploration of the viable synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary methodologies.

Introduction to this compound

This compound is a key building block in organic synthesis. The presence of an ethyl group, a nitro group, and a methyl ester on the aromatic ring allows for a range of chemical transformations. The nitro group can be reduced to an amine, providing a route to various aniline derivatives, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide.[1] The specific substitution pattern—with the nitro group ortho to the ethyl group and meta to the ester—makes it a unique precursor for the synthesis of complex heterocyclic compounds and other targeted molecules in medicinal and materials chemistry.

Primary Synthetic Pathways

There are two principal and logical synthetic routes to obtain this compound. The choice between these pathways depends on the availability of starting materials, desired scale, and laboratory capabilities.

-

Pathway A: Electrophilic Nitration of Methyl 4-ethylbenzoate. This approach involves the direct nitration of a pre-synthesized ester.

-

Pathway B: Fischer Esterification of 4-ethyl-3-nitrobenzoic Acid. This route begins with the nitrated carboxylic acid, which is then converted to the methyl ester.

The following sections will provide a detailed technical analysis of each pathway.

Pathway A: Electrophilic Nitration of Methyl 4-ethylbenzoate

This pathway is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring are critical to the outcome of the reaction. The ethyl group is an activating, ortho, para-director, while the methyl ester group is a deactivating, meta-director. In the case of methyl 4-ethylbenzoate, the two substituents work in concert to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position, which is ortho to the ethyl group and meta to the ester.

Mechanistic Considerations

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][3]

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The π electrons of the aromatic ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex).

Step 3: Deprotonation A weak base (such as water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.[2]

Experimental Protocol: Nitration of Methyl 4-ethylbenzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate.[4][5][6][7]

Materials:

-

Methyl 4-ethylbenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol, ice-cold

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add methyl 4-ethylbenzoate.

-

Cool the flask in an ice-water bath.

-

Slowly and with constant stirring, add concentrated sulfuric acid, maintaining the temperature between 0 and 10°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the stirred solution of methyl 4-ethylbenzoate over a period of 30-60 minutes. The temperature of the reaction mixture must be maintained between 5 and 15°C to minimize the formation of byproducts.[8]

-

After the addition is complete, continue stirring the mixture in the ice bath for another 15-30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.

-

For purification, wash the crude product with a small amount of ice-cold methanol to remove any ortho-nitro isomers or other impurities.[8]

-

Recrystallize the product from methanol or an ethanol/water mixture to obtain pure this compound.

Visualization of Pathway A

Sources

- 1. benchchem.com [benchchem.com]

- 2. aiinmr.com [aiinmr.com]

- 3. quora.com [quora.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. webassign.net [webassign.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Introduction: Navigating the Landscape of Nitroaromatic Intermediates

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Substituted Nitroaromatic Esters, Focusing on Ethyl 4-methyl-3-nitrobenzoate

In the realm of synthetic organic chemistry, particularly within pharmaceutical and materials science research, substituted nitroaromatic compounds are foundational building blocks. Their utility stems from the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, most notably amines, which are ubiquitous in bioactive molecules. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: Ethyl 4-methyl-3-nitrobenzoate.

While the initial query focused on "Methyl 4-ethyl-3-nitrobenzoate," a thorough review of chemical databases indicates that the more extensively characterized and commercially available compound is its close analog, Ethyl 4-methyl-3-nitrobenzoate (CAS No. 19013-15-1) [1][2][3]. This document will therefore center on this well-documented molecule, providing a robust framework of its synthesis, properties, and handling. The principles and methodologies discussed herein are directly applicable to the synthesis of the corresponding methyl ester, offering a valuable blueprint for researchers in the field.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its effective use in research and development.

| Identifier | Value | Source |

| Chemical Name | Ethyl 4-methyl-3-nitrobenzoate | PubChem |

| CAS Number | 19013-15-1 | Sigma-Aldrich[1], PubChem[2] |

| Molecular Formula | C10H11NO4 | PubChem[2] |

| Molecular Weight | 209.20 g/mol | PubChem[2] |

| IUPAC Name | ethyl 4-methyl-3-nitrobenzoate | PubChem[2] |

These identifiers ensure unambiguous communication and procurement of the correct chemical entity. The physicochemical properties, summarized below, are critical for designing experimental conditions, such as solvent selection and purification strategies.

| Property | Value |

| Molecular Weight | 209.20 g/mol [2] |

| Physical State | Not explicitly stated, but likely a solid at room temperature, similar to related compounds. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. |

Synthesis of Ethyl 4-methyl-3-nitrobenzoate: A Mechanistic Perspective

The synthesis of Ethyl 4-methyl-3-nitrobenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. This transformation is a classic example of a Fischer esterification, a cornerstone reaction in organic synthesis.

Conceptual Workflow of Synthesis

The overall synthetic strategy involves two key stages: the nitration of a suitable toluene-derived precursor followed by the esterification of the resulting carboxylic acid. The choice of starting material and the regioselectivity of the nitration step are critical for the successful synthesis of the desired isomer.

Caption: Synthetic workflow for Ethyl 4-methyl-3-nitrobenzoate.

Detailed Experimental Protocol: Synthesis via Fischer Esterification

This protocol provides a step-by-step method for the synthesis of Ethyl 4-methyl-3-nitrobenzoate from 4-methyl-3-nitrobenzoic acid. The principles described can be adapted for the synthesis of the methyl ester by substituting ethanol with methanol.

Materials:

-

4-methyl-3-nitrobenzoic acid

-

Absolute ethanol (or methanol for the methyl ester)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrobenzoic acid in an excess of absolute ethanol (e.g., 20 mL of ethanol per gram of carboxylic acid).

-

Acid Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of the more nonpolar ester product spot.[4]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 4-methyl-3-nitrobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[5]

Applications in Research and Drug Development

Ethyl 4-methyl-3-nitrobenzoate serves as a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in the subsequent reduction of the nitro group to an amine. This transformation opens up a plethora of synthetic possibilities, including:

-

Amide bond formation: The resulting aniline derivative can be acylated to form a wide range of amides, which are key structural motifs in many pharmaceuticals.

-

Diazotization and Sandmeyer reactions: The amino group can be converted to a diazonium salt, which can then be substituted with various nucleophiles (e.g., halogens, cyano groups) to introduce further diversity into the aromatic ring.

-

Synthesis of heterocyclic compounds: The aniline derivative can serve as a precursor for the construction of various heterocyclic ring systems, such as quinolines and benzodiazepines.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling Ethyl 4-methyl-3-nitrobenzoate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Fire Hazards: While not highly flammable, nitroaromatic compounds can be combustible. Keep away from open flames and high temperatures.[8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) for Ethyl 4-methyl-3-nitrobenzoate before use to obtain comprehensive safety and handling information.[6][8]

Conclusion

Ethyl 4-methyl-3-nitrobenzoate is a key chemical intermediate whose synthesis and reactivity are emblematic of the broader class of nitroaromatic esters. A thorough understanding of its properties, a well-defined synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in research and development. The methodologies outlined in this guide provide a solid foundation for scientists and researchers working with this and related compounds, enabling the efficient and safe synthesis of novel molecules with potential applications in medicine and materials science.

References

-

PubChem. Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethyl-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Methyl m-nitrobenzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. ETHYL 4-METHYL-3-NITROBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19013-15-1|Ethyl 4-methyl-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

Methyl 4-ethyl-3-nitrobenzoate molecular structure

An In-depth Technical Guide to the Molecular Structure of Methyl 4-ethyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of this compound. While this compound is a specialized research chemical, its structural motifs are relevant in medicinal chemistry and materials science. This document outlines detailed, field-proven methodologies for its synthesis via Fischer esterification of its carboxylic acid precursor and offers an in-depth analysis of its expected spectroscopic characteristics. By grounding the discussion in established chemical principles and data from analogous structures, this guide serves as a practical resource for researchers working with substituted nitroaromatic compounds.

Introduction: Significance of Substituted Nitrobenzoates

Substituted nitrobenzoates are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the nitro group (—NO₂), a strong electron-withdrawing group, and the ester moiety (—COOR) provides multiple avenues for chemical modification. The nitro group can be readily reduced to an amine, a cornerstone transformation in the synthesis of many pharmaceuticals, including local anesthetics.[1] Furthermore, the substitution pattern on the benzene ring dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions. The titular compound, this compound, is of interest due to its specific arrangement of functional groups which can be exploited in drug discovery as a scaffold or building block. For instance, the related compound 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration.[2]

Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid. While a specific CAS number for this exact ester is not readily found in major databases, its properties can be reliably predicted based on its structure and comparison to its precursor, 4-ethyl-3-nitrobenzoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | Calculated |

| Molecular Weight | 209.20 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Precursor CAS | 103440-95-5 (for 4-ethyl-3-nitrobenzoic acid) | [3] |

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-ethyl-3-nitrobenzoic acid. This acid-catalyzed reaction with methanol is a classic and efficient method for producing methyl esters.[4][5]

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol: Fischer Esterification

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-ethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture. The addition is exothermic and should be done slowly.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.

Molecular Structure Elucidation: A Spectroscopic Approach

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Below are the predicted data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | d | 1H | Ar-H (proton at C2) | Deshielded by adjacent nitro and ester groups. |

| ~8.1 | dd | 1H | Ar-H (proton at C6) | Deshielded by ester group, coupled to C5 proton. |

| ~7.5 | d | 1H | Ar-H (proton at C5) | Coupled to C6 proton. |

| ~3.9 | s | 3H | -OCH₃ (methyl ester) | Typical singlet for a methyl ester.[6] |

| ~2.9 | q | 2H | -CH₂CH₃ (ethyl group) | Methylene protons adjacent to a methyl group. |

| ~1.3 | t | 3H | -CH₂CH₃ (ethyl group) | Methyl protons adjacent to a methylene group. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon.[7] |

| ~150 | C-NO₂ | Aromatic carbon attached to the nitro group. |

| ~135-145 | Aromatic Carbons | Quaternary and CH carbons in the aromatic ring. |

| ~120-130 | Aromatic Carbons | CH carbons in the aromatic ring. |

| ~53 | -OCH₃ (methyl ester) | Typical shift for a methyl ester carbon.[7] |

| ~25 | -CH₂CH₃ (ethyl group) | Methylene carbon of the ethyl group. |

| ~15 | -CH₂CH₃ (ethyl group) | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum for this compound would show several characteristic absorption bands.[8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (methyl and ethyl groups) |

| ~1730 | Strong | C=O Stretch (ester) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric N-O Stretch (nitro group) |

| ~1350 | Strong | Symmetric N-O Stretch (nitro group) |

| ~1250 | Strong | C-O Stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 209, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (—OCH₃, M-31) and the loss of the methyl ester group (—COOCH₃, M-59).[10]

Applications in Research and Development

As a functionalized nitroaromatic compound, this compound holds potential as a versatile intermediate in several areas:

-

Drug Discovery: The primary utility of this compound is likely as a building block. The nitro group can be reduced to an amine, which can then be further functionalized to build more complex molecules with potential pharmacological activity. The ethyl and methyl ester groups can be modified to tune the lipophilicity and metabolic stability of a lead compound.

-

Materials Science: Nitroaromatic compounds can be used in the synthesis of dyes, polymers, and other functional materials. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.

Conclusion

This compound, while not a commonplace reagent, represents a class of compounds with significant synthetic potential. This guide has provided a comprehensive framework for its synthesis, characterization, and structural elucidation. By leveraging established protocols and predictive spectroscopic analysis based on analogous structures, researchers can confidently synthesize and verify this molecule for applications in medicinal chemistry, drug development, and materials science. The detailed methodologies and predicted data herein serve as a valuable, practical resource for scientific professionals.

References

-

Ethyl 3-methyl-4-nitrobenzoate. PubChem. National Institutes of Health.

-

How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing.

-

Label the following IR Spectrum for Methyl M-Nitrobenzoate. Transtutors.

-

Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Brainly.

-

Interpret the infrared spectrum of methyl m-nitrobenzoate. Study.com.

-

Ethyl 4-methyl-3-nitrobenzoate. PubChem. National Institutes of Health.

-

ETHYL 3-METHYL-4-NITROBENZOATE. ChemicalBook.

-

Ethyl-4-methyl-3-nitrobenzoate. Simson Pharma Limited.

-

4-Ethyl-3-nitrobenzoic acid. PubChem. National Institutes of Health.

-

ETHYL 3-METHYL-4-NITROBENZOATE. LookChem.

-

Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing.

-

Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. PubMed.

-

19013-15-1|Ethyl 4-methyl-3-nitrobenzoate. BLD Pharm.

-

Ethyl 4-methyl-3-nitrobenzoate. Pharmaffiliates.

-

Solved The mass spec of methyl m-nitrobenzoate is shown. Chegg.com.

-

Methyl 4-nitrobenzoate. PubChem. National Institutes of Health.

-

Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Benchchem.

-

Supporting Information for an article. The Royal Society of Chemistry.

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.

-

Supporting Information. The Royal Society of Chemistry.

-

Benzoic acid, 3-nitro-, methyl ester. NIST WebBook.

-

Synthesis of ethyl 4-nitrobenzoate. PrepChem.com.

-

Methyl 4-nitrobenzoate(619-50-1) 13C NMR spectrum. ChemicalBook.

-

Methyl benzoate 13C NMR Spectrum. Human Metabolome Database.

-

Preparation of Ethyl 4-Nitrobenzoate Using... Scientific Research Publishing.

-

Methyl 3-methyl-4-nitrobenzoate. PubChem. National Institutes of Health.

-

Predict 13C carbon NMR spectra. NMRDB.org.

-

Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. Google Patents.

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate.

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments.

-

ETHYL 3-NITROBENZOATE(618-98-4) 1H NMR spectrum. ChemicalBook.

-

Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum. ChemicalBook.

Sources

- 1. Methyl 3-nitrobenzoate(618-95-1) IR Spectrum [m.chemicalbook.com]

- 2. Methyl 3-nitrobenzoate(618-95-1) MS [m.chemicalbook.com]

- 3. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. aiinmr.com [aiinmr.com]

- 8. sciencing.com [sciencing.com]

- 9. homework.study.com [homework.study.com]

- 10. chegg.com [chegg.com]

Spectroscopic Data for Methyl 4-ethyl-3-nitrobenzoate: An In-depth Technical Guide

Introduction

Methyl 4-ethyl-3-nitrobenzoate is a substituted aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile intermediate in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not widely available in public databases, this guide will leverage data from structurally analogous compounds and established spectroscopic principles to provide a robust, predictive analysis. This approach, rooted in comparative structural elucidation, offers valuable insights for researchers and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule is unequivocally established through the synergistic application of various spectroscopic techniques. For this compound, NMR spectroscopy will elucidate the carbon-hydrogen framework, IR spectroscopy will identify the characteristic functional groups, and Mass Spectrometry will confirm the molecular weight and reveal fragmentation patterns indicative of its structure.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons. The electron-withdrawing nature of the nitro and ester groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear downfield.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.4 | d | 1H | Ar-H (ortho to NO₂) |

| ~8.0-8.2 | dd | 1H | Ar-H (ortho to COOCH₃) |

| ~7.5-7.7 | d | 1H | Ar-H (ortho to ethyl) |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.8 | q | 2H | -CH₂CH₃ |

| ~1.3 | t | 3H | -CH₂CH₃ |

The predicted chemical shifts are based on the analysis of related compounds, such as ethyl 3-methyl-4-nitrobenzoate.[1] The aromatic region is expected to show a complex splitting pattern due to the trisubstituted nature of the benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~150 | Ar-C (attached to NO₂) |

| ~140 | Ar-C (attached to ethyl) |

| ~135 | Ar-C (attached to COOCH₃) |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~53 | -OCH₃ |

| ~25 | -CH₂CH₃ |

| ~15 | -CH₂CH₃ |

These predicted values are derived from data for similar substituted nitrobenzoates.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

The presence of a strong absorption band around 1730 cm⁻¹ is indicative of the carbonyl group in the ester functionality.[4] The two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group in aromatic compounds.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₀H₁₁NO₄) is 209.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209.

Major Predicted Fragmentation Pathways

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺ leading to a peak at m/z 178.

-

Loss of the nitro group (-NO₂): [M - 46]⁺ resulting in a peak at m/z 163.

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺ giving a peak at m/z 180.

-

Decarboxylation (loss of COOCH₃): [M - 59]⁺ leading to a fragment at m/z 150.

The fragmentation of nitroaromatic compounds can be complex, often involving rearrangements.[8][9][10] The base peak in the spectrum will depend on the relative stability of the resulting fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet containing a small amount of the sample.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization or electron ionization).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Experimental Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document offers a valuable resource for the characterization and utilization of this important chemical intermediate. The provided protocols serve as a foundation for researchers to obtain and interpret experimental data, ultimately confirming the structure and purity of their synthesized compounds.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

Chemistry LibreTexts. Infrared of nitro compounds. [Link]

-

ResearchGate. (2008). Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids. [Link]

-

University of Calgary. IR: nitro groups. [Link]

-

PubChem. Ethyl 3-methyl-4-nitrobenzoate. [Link]

-

Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

-

Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. [Link]

-

PubChem. Ethyl 4-methyl-3-nitrobenzoate. [Link]

-

Digital Commons @ NJIT. (1953). Preparation and spectra of m-nitrobenzoates and m-aminobenzoates. [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for. [Link]

-

Cram. Analysis Of Meta-Methyl Nitrobenzoate. [Link]

-

ResearchGate. (2014). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. [Link]

-

ResearchGate. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

-

Chegg. (2021). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

PubChem. Methyl 3-methyl-4-nitrobenzoate. [Link]

-

precisionFDA. ETHYL 4-METHYL-3-NITROBENZOATE. [Link]

-

Reddit. (2024). Help with assigment : r/massspectrometry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. [Link]

-

PDB-Dev. Methyl4-nitrobenzoate. [Link]

Sources

- 1. ETHYL 3-METHYL-4-NITROBENZOATE | 30650-90-9 [chemicalbook.com]

- 2. Methyl 4-nitrobenzoate(619-50-1) 13C NMR [m.chemicalbook.com]

- 3. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]

- 4. sciencing.com [sciencing.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Technical Guide: A Senior Application Scientist’s Handbook on the Solubility of Methyl 4-ethyl-3-nitrobenzoate

Executive Summary

The precise characterization of a compound's solubility is a cornerstone of chemical synthesis, purification, and formulation. This guide provides an in-depth analysis of the predicted solubility of Methyl 4-ethyl-3-nitrobenzoate in common laboratory solvents. While specific empirical data for this compound is not widely published, this document leverages fundamental principles of physical organic chemistry and established methodologies to provide a robust predictive framework and a detailed protocol for its experimental determination. We will explore the physicochemical properties of the molecule, predict its behavior in polar and nonpolar systems, and present a validated, step-by-step workflow for researchers to accurately quantify its solubility.

Introduction to this compound and the Imperative of Solubility

This compound is an aromatic carboxylate ester. Its structure, featuring a nitro group and an ethyl substituent on the benzene ring, suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. The strategic placement of the nitro and ethyl groups can influence the electronic and steric properties of the molecule, making it a valuable building block.

The solubility of a compound is not merely a physical constant; it is a critical parameter that dictates its utility. In drug development, solubility directly impacts bioavailability. In chemical synthesis, it governs the choice of reaction medium, affects reaction rates, and is fundamental to the design of purification protocols such as crystallization and chromatography. An understanding of solubility is therefore essential for any scientist working with this or similar compounds.

Predicted Physicochemical Profile and Solubility Behavior

To predict the solubility of this compound, we must first analyze its molecular structure.

-

Aromatic System: The core is a benzene ring, which is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through van der Waals forces and potential π-π stacking.

-

Ester Group (-COOCH₃): The methyl ester group introduces polarity. The carbonyl oxygen is a hydrogen bond acceptor, allowing for interactions with protic solvents.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that significantly increases the molecule's dipole moment. It does not, however, act as a hydrogen bond donor.

-

Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the molecule's lipophilicity.

The general principle of "like dissolves like" provides a strong foundation for our predictions.[1] A substance's solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar to those within the pure solute and pure solvent.[1][2]

Logical Framework for Solubility Prediction

Caption: Experimental workflow for solubility determination.

Step-by-Step Quantitative Protocol (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility. [3]

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 20 mg into 1 mL of the chosen solvent). The key is to ensure that undissolved solid remains after equilibrium, confirming saturation.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25 °C). Allow the system to equilibrate for at least 24 hours. A longer period (48-72 hours) may be necessary to ensure true thermodynamic equilibrium is reached.

-

Expert Insight: The equilibration step is critical. Kinetic solubility, often measured in high-throughput screens, can be misleading. This extended period ensures the dissolution and crystallization rates have equalized.

-

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any suspended microcrystals.

-

Trustworthiness Check: Failure to completely separate the solid phase is a major source of error, leading to an overestimation of solubility. Visual inspection for a clear supernatant is mandatory.

-

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

-

Dilution: Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at that temperature.

Summary of Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in common laboratory solvents based on the chemical principles discussed. This serves as a practical guide for initial experimental design.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | Large nonpolar regions and lack of H-bond donation dominate. |

| Methanol | Slightly Soluble | Can engage in some polar and H-bond acceptor interactions. | |

| Ethanol | Slightly Soluble | Similar to methanol, but slightly less polar. | |

| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interactions between the solvent and the nitro/ester groups. |

| Tetrahydrofuran (THF) | Soluble | Good balance of polarity and nonpolar character to solvate the entire molecule. | |

| Dichloromethane (DCM) | Soluble | Effective at solvating moderately polar organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Nonpolar | Toluene | Soluble | Favorable π-π stacking interactions between aromatic rings. |

| Diethyl Ether | Soluble | Moderate polarity and ability to solvate both polar and nonpolar parts of the molecule. | |

| Hexane | Sparingly Soluble | Mismatch in intermolecular forces; dominated by nonpolar van der Waals interactions. |

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous compounds like methyl 4-nitrobenzoate and other nitroaromatics should be used to inform handling procedures. [4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [4]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [6]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [5]* Hazards: Nitroaromatic compounds can be harmful if swallowed or absorbed through the skin. They may cause skin and eye irritation. [6][7]

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its molecular structure with a robust, validated experimental protocol, researchers can confidently approach the use of this compound in their work. The principles and methodologies outlined here are broadly applicable and serve as a reliable foundation for the characterization of novel chemical entities in any research and development setting.

References

Sources

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-ethyl-3-nitrobenzoate: Synthesis, Properties, and Potential Applications

Introduction

Methyl 4-ethyl-3-nitrobenzoate is an organic compound that, while not extensively documented in historical scientific literature, holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring a substituted benzene ring with nitro, ethyl, and methyl ester functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its likely synthetic pathways, predicted chemical and physical properties, and potential applications, drawing upon established principles of organic chemistry and data from closely related analogues.

Synthetic Pathways: An Inferential Approach

Route 1: Electrophilic Nitration of Methyl 4-ethylbenzoate

This is arguably the most direct and plausible route. The synthesis begins with methyl 4-ethylbenzoate, which is then subjected to nitration. The ethyl group is an ortho-, para-director and an activating group, while the methyl ester is a meta-director and a deactivating group. The directing effects of these two groups are opposing. However, the activating nature of the ethyl group will likely dominate, directing the incoming nitro group to the positions ortho to it. Of the two ortho positions, the one that is also meta to the deactivating ester group (position 3) is the favored site for substitution.

Caption: Synthetic Route 1: Nitration of Methyl 4-ethylbenzoate.

The following is a generalized protocol based on standard nitration procedures for substituted benzoates.[1][2][3][4][5]

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.

-

Reaction Setup: In a separate flask, dissolve methyl 4-ethylbenzoate in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath.

-

Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 4-ethylbenzoate, ensuring the temperature is maintained below 15°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 15-30 minutes) to ensure complete reaction.

-

Workup: Pour the reaction mixture over crushed ice. The crude product, this compound, should precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol.[1][2]

Route 2: Fischer Esterification of 4-Ethyl-3-nitrobenzoic Acid

An alternative and equally viable synthetic strategy involves the esterification of 4-ethyl-3-nitrobenzoic acid with methanol under acidic conditions. This classic reaction, known as Fischer esterification, is a reliable method for converting carboxylic acids to their corresponding esters.[6]

Caption: Synthetic Route 2: Esterification of 4-Ethyl-3-nitrobenzoic acid.

The following protocol is a standard procedure for Fischer esterification.[6][7][8][9]

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.[6]

Physicochemical Properties

Directly measured physical and chemical properties for this compound are not widely reported. However, we can infer its likely characteristics based on its structure and data from similar compounds.

| Property | Value (Inferred/Reported for Analogs) | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | - |

| Molecular Weight | 209.20 g/mol | [10][11] |

| Appearance | Likely a pale yellow to white crystalline solid | Inferred |

| Melting Point | Expected to be in a similar range to related isomers, such as Ethyl 3-methyl-4-nitrobenzoate (51-52.5°C) | [12] |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) and insoluble in water. | Inferred |

| CAS Number | 26815-52-3 | - |

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the reviewed literature, the expected spectroscopic features can be predicted:

-

¹H NMR: The spectrum would likely show a triplet and a quartet for the ethyl group, a singlet for the methyl ester protons, and distinct signals for the aromatic protons in the downfield region, with splitting patterns determined by their coupling.

-

¹³C NMR: The spectrum would exhibit characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring (with those attached to the nitro and ester groups being significantly shifted), the carbons of the ethyl group, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively), and C-H stretches of the aromatic ring and alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.20).

Applications in Research and Drug Development

Substituted nitrobenzoic acids and their esters are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization.

The parent carboxylic acid, 4-ethyl-3-nitrobenzoic acid, has been investigated for its potential as an inhibitor of cancer cell migration, suggesting that derivatives such as this compound could serve as precursors for the synthesis of novel therapeutic agents. The ester functionality can act as a protecting group for the carboxylic acid or be modified to an amide to explore structure-activity relationships.

Conclusion

This compound, while not a widely studied compound in its own right, represents a synthetically accessible and potentially valuable intermediate. Its preparation can be reliably achieved through standard organic transformations, and its structure offers multiple avenues for further chemical modification. For researchers and drug development professionals, this compound and its derivatives warrant further investigation as scaffolds for the creation of novel molecules with potential biological activity.

References

-

PubChem. (n.d.). Ethyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Ethyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved January 17, 2026, from [Link]

-

NITRATION OF METHYL BENZOATE. (n.d.). Retrieved January 17, 2026, from [Link]

-

Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Experiment 5 - Nitration of Methyl Benzoate. (n.d.). WebAssign. Retrieved January 17, 2026, from [Link]

-

Various Authors. (2016, October 9). How can you determine the nitration of methyl benzoate? Quora. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of ethyl 4-nitrobenzoate. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

-

Request PDF. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate. Retrieved January 17, 2026, from [Link]

- Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid. (n.d.). Google Patents.

-

(PDF) Methyl 4-nitrobenzoate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

CAS No : 19013-15-1 | Product Name : Ethyl 4-methyl-3-nitrobenzoate. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

Sources

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. webassign.net [webassign.net]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 9. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 3-methyl-4-nitrobenzoate | C10H11NO4 | CID 2796918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ETHYL 3-METHYL-4-NITROBENZOATE | 30650-90-9 [chemicalbook.com]

A Technical Guide to the Untapped Potential of Methyl 4-ethyl-3-nitrobenzoate: A Scaffold for Novel Therapeutics

Abstract

The nitroaromatic scaffold, long recognized for its dual role as both a pharmacophore and a potential toxicophore, remains a cornerstone in medicinal chemistry.[1][2][3] The biological activity of these compounds is often contingent on the bioreductive activation of the nitro group, a process that transforms them from inert prodrugs into highly reactive agents.[1][4] This guide focuses on Methyl 4-ethyl-3-nitrobenzoate, a sparsely studied molecule that presents a unique combination of functionalities: a bioreductively active nitro group, a lipophilic ethyl substituent, and a chemically versatile methyl ester. We provide a comprehensive analysis of its synthetic accessibility, key chemical transformations, and scientifically-grounded hypotheses for its application in developing novel antimicrobial agents, hypoxia-activated anticancer prodrugs, and enzyme inhibitors. Detailed experimental protocols and workflows are presented to provide a practical framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Profile of a Promising Scaffold

Molecular Overview

This compound belongs to the nitroarene class of compounds, which are characterized by a nitro group attached to an aromatic ring. While specific experimental data for the methyl ester is limited, its close analog, Ethyl 4-ethyl-3-nitrobenzoate (CAS No. 19013-15-1), provides a reliable reference for its physicochemical properties.[5][6][7] The structure combines three key features that make it an attractive starting point for a discovery program:

-

The Nitro Group (-NO₂): A powerful electron-withdrawing group that is the linchpin for bioreductive activation.[1][8]

-

The Ethyl Group (-CH₂CH₃): A moderately lipophilic substituent that can influence membrane permeability and interactions with hydrophobic pockets in biological targets.

-

The Methyl Ester (-COOCH₃): A versatile chemical handle that can be readily hydrolyzed to a carboxylic acid or converted to amides, enabling extensive structural diversification.

| Property | Value (Estimated based on Ethyl 4-ethyl-3-nitrobenzoate) | Reference |

| CAS Number | 19013-15-1 (for Ethyl analog) | [5][7] |

| Molecular Formula | C₁₀H₁₁NO₄ | [5] |

| Molecular Weight | 209.20 g/mol | [5] |

| IUPAC Name | This compound | N/A |

The Nitroaromatic Moiety: A Double-Edged Sword in Drug Discovery

The nitro group is a unique functional group in medicinal chemistry.[3] Its inclusion in a molecule can significantly impact polarity, solubility, receptor binding affinity, and bioavailability. However, its reputation is paradoxical. While many nitro-containing drugs are successfully used to treat infections and cancer, the nitro group is often flagged as a "structural alert" due to concerns about mutagenicity and genotoxicity.[2][3][8]

This duality stems from its mechanism of action. Most nitroaromatic drugs are prodrugs that require enzymatic reduction of the nitro group to exert their biological effect.[1] This bioactivation, often occurring under the low-oxygen conditions found in anaerobic bacteria or solid tumors, generates reactive nitrogen species that are cytotoxic.[4][8] Therefore, the perceived toxicity can be harnessed for therapeutic benefit, creating a selective weapon against pathogens or cancer cells.[1][9][10]

Rationale for Investigation

The specific arrangement of substituents in this compound provides a compelling rationale for its investigation. The ortho-position of the nitro group relative to the ethyl group and meta- to the ester creates a distinct electronic and steric profile. This scaffold serves as a foundational building block, with its true potential lying in the chemical transformations that unlock its bioactivity. The primary transformation, reduction of the nitro group, converts the molecule into a versatile intermediate, Methyl 3-amino-4-ethylbenzoate, opening the door to a vast chemical space for the synthesis of new chemical entities.

Synthetic Pathways and Chemical Derivatization

The utility of a scaffold is defined by its synthetic tractability and the ease with which it can be diversified. This compound stands as a robust starting point for chemical library synthesis.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound can be logically achieved through a standard electrophilic aromatic substitution sequence, similar to the well-documented nitration of methyl benzoate.[11][12][13] The process would begin with the esterification of 4-ethylbenzoic acid, followed by regioselective nitration.

Caption: Proposed two-step synthesis of the core scaffold.

The Nitro Group: A Gateway to Diversification

The most pivotal reaction for this scaffold is the reduction of the nitro group to a primary amine. This single transformation dramatically alters the molecule's properties and provides a nucleophilic handle for subsequent reactions.

Common Methods for Nitro Group Reduction:

-

Catalytic Hydrogenation: This is often the cleanest method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[14] It proceeds under mild conditions with high yields.[15]

-

Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl, Acetic Acid) are robust and cost-effective.[14][15]

-

Transfer Hydrogenation: Uses a source of hydrogen other than H₂ gas, such as ammonium formate or hydrazine, with a catalyst like Pd/C. This avoids the need for specialized high-pressure hydrogenation equipment.

Caption: The critical reduction step to the key amine intermediate.

Building a Chemical Library from the Amino Intermediate

The resulting Methyl 3-amino-4-ethylbenzoate is a versatile building block for creating a library of diverse compounds.

Potential Derivative Classes:

| Reaction Type | Reagent | Resulting Functional Group | Rationale |

| Acylation | Acyl Chlorides, Anhydrides | Amide | Introduce diverse R-groups to probe SAR; mimic peptide bonds. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce hydrogen bond donors/acceptors; improve solubility. |

| Urea Formation | Isocyanates | Urea | Add rigid linkers with strong H-bonding capacity. |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine | Increase basicity and introduce flexible side chains. |

| Buchwald-Hartwig | Aryl Halides | Diaryl Amine | Create larger, more complex structures for broader target screening. |

Potential Therapeutic Applications & Research Directions

The true value of this compound lies in its potential as a progenitor for new drugs. We propose three primary research avenues grounded in the known bioactivity of nitroaromatic compounds.

Antimicrobial Agents (Bacterial & Parasitic)

Hypothesis: The nitro group can be selectively reduced by nitroreductase (NTR) enzymes present in anaerobic bacteria and protozoan parasites, leading to the formation of cytotoxic reactive nitrogen species that damage cellular macromolecules like DNA and proteins.[4][16] This mechanism is the foundation for successful drugs like metronidazole and benznidazole.[17]

Proposed Mechanism of Action:

Caption: Bioreductive activation pathway of nitroaromatic compounds.

Research Directive: Synthesize a focused library of derivatives and perform in vitro screening against clinically relevant pathogens, such as Mycobacterium tuberculosis, Trypanosoma cruzi (the causative agent of Chagas disease), and a panel of anaerobic bacteria.[10][18][19]

Hypoxia-Activated Anticancer Prodrugs

Hypothesis: The hypoxic (low-oxygen) microenvironment of solid tumors exhibits elevated expression of nitroreductase enzymes.[20] A prodrug based on the this compound scaffold could be selectively activated within the tumor, releasing a cytotoxic agent while sparing healthy, well-oxygenated tissues, thereby reducing systemic toxicity.[8]

Experimental Workflow for Hypoxia-Selective Agent:

Caption: Workflow for identifying hypoxia-activated anticancer agents.

Research Directive: Evaluate the synthesized library for differential cytotoxicity against human cancer cell lines (e.g., HCT116, A549) under both normal (normoxic) and low-oxygen (hypoxic) conditions. Compounds showing significantly higher potency in hypoxia would be prioritized for further development.

Enzyme Inhibitors

Hypothesis: The reduced intermediate, Methyl 3-amino-4-ethylbenzoate, can serve as a valuable scaffold for the design of specific enzyme inhibitors. Its structure can be elaborated to present functionalities that interact with the active sites of target enzymes. For instance, novel nitroaromatic compounds have been successfully developed as potent inhibitors of glutathione reductase (GR), an enzyme implicated in malaria and cancer.[21]

Research Directive: Use the amino-intermediate as a core for fragment-based drug design or combinatorial chemistry. The resulting library can be screened against a panel of high-value therapeutic targets, such as kinases, proteases, or metabolic enzymes like GR, to identify novel classes of inhibitors.

Methodologies and Protocols

To facilitate the exploration of this scaffold, we provide foundational, step-by-step protocols for key experiments.

Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from standard procedures for the nitration of benzoate esters.[12][22]

-

Esterification: Dissolve 4-ethylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture, remove methanol under reduced pressure, and dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-ethylbenzoate.

-

Nitration: Cool concentrated sulfuric acid (5 volumes) to 0°C. Slowly add Methyl 4-ethylbenzoate (1.0 eq), keeping the temperature below 10°C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0°C.

-

Add the nitrating mixture dropwise to the ester solution over 30-60 minutes, maintaining the temperature between 5-15°C.

-

Stir for an additional 30 minutes after addition is complete.

-

Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound.

Protocol: Catalytic Hydrogenation for Nitro Group Reduction

This is a general protocol for the reduction of aromatic nitro compounds.[14][15]

-

In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a solvent such as methanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the starting material).

-

Seal the flask, evacuate the air, and replace with a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-4-ethylbenzoate, which can be purified by column chromatography or recrystallization if necessary.

Protocol: Hypoxia-Selective Cytotoxicity Assay

-

Seed human cancer cells (e.g., A549) in 96-well plates and allow them to adhere overnight.

-

Prepare two identical sets of plates. Place one set in a standard incubator (21% O₂, 5% CO₂) and the other in a hypoxic chamber (1% O₂, 5% CO₂, balance N₂).

-

After 24 hours of pre-incubation, add serial dilutions of the test compounds to both sets of plates.

-

Incubate the plates for another 48-72 hours under their respective atmospheric conditions.

-

Assess cell viability using a standard method, such as the MTT or resazurin reduction assay.

-

Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) for both normoxic and hypoxic conditions.

-

Determine the Hypoxic Index (HI) by dividing the IC₅₀ under normoxia by the IC₅₀ under hypoxia. A high HI value (>2) indicates hypoxia-selective activity.

Conclusion

This compound represents more than just a single chemical structure; it is a launchpad for innovation in medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide an exceptional opportunity for the development of diverse chemical libraries. The well-established role of the nitroaromatic moiety in bioreductive drug action provides a strong scientific basis for exploring its potential in antimicrobial chemotherapy and oncology. By leveraging the synthetic and screening protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold and potentially uncover next-generation therapeutics for some of the world's most pressing diseases.

References

- A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. ACS Publications.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.

- The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. BenchChem.

- Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

-

Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4. PubChem. Available at: [Link]

- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

-

Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs. PubMed. Available at: [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. Available at: [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Center for Biotechnology Information. Available at: [Link]

-

Nitro-containing pharmaceuticals and functional materials. ResearchGate. Available at: [Link]

- Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board.

-

Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. Available at: [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of novel nitroaromatic compounds as potent glutathione reductase inhibitors. PubMed. Available at: [Link]

-

Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

CAS No : 19013-15-1 | Product Name : Ethyl 4-methyl-3-nitrobenzoate. Pharmaffiliates. Available at: [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information. Available at: [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at: [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available at: [Link]

-

Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

-

Preparation of methyl 3-nitrobenzoate. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-methyl-3-nitrobenzoate | C10H11NO4 | CID 14945864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL 4-METHYL-3-NITROBENZOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. svedbergopen.com [svedbergopen.com]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aiinmr.com [aiinmr.com]

- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 13. issr.edu.kh [issr.edu.kh]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. researchgate.net [researchgate.net]

- 17. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ciencia.ucp.pt [ciencia.ucp.pt]

- 20. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of novel nitroaromatic compounds as potent glutathione reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Organic Syntheses Procedure [orgsyn.org]